rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797352
InChI: InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1
SMILES:
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane

CAS No.:

Cat. No.: VC15797352

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane -

Specification

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name (1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
Standard InChI InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1
Standard InChI Key ZEICVRUUVHTYRQ-SDDRHHMPSA-N
Isomeric SMILES C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=CC=C3
Canonical SMILES C1C2CNCC2C1C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₅N and molecular weight 173.25 g/mol. Its structure includes a fused bicyclic system with a nitrogen atom bridging the two rings, a phenyl group at C6, and three stereocenters. The stereochemistry is critical to its reactivity and potential biological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.25 g/mol
IUPAC Name(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
InChI KeyZEICVRUUVHTYRQ-SDDRHHMPSA-N
SMILESC1[C@H]2CNC[C@H]2[C@H]1C3=CC=CC=C3

Stereochemical Considerations

The enantiomerically pure form (1R,5S,6R) contrasts with the racemic mixture (rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane), which lacks stereochemical precision . The racemic form has been characterized with a molecular weight of 173.25 g/mol and a computed SMILES string: C1[C@@H]2CNC[C@@H]2[C@H]1C3=CC=CC=C3 .

Synthesis and Stereochemical Control

Synthetic Routes

  • Photochemical Cyclization:

    • Reagents: Diallylamine, H₂SO₄, CuSO₄·5H₂O, UV light (254 nm).

    • Conditions: Aqueous solution, 80-hour irradiation.

    • Yield: ~43% for analogous tert-butyl derivatives .

    • Challenges: Stereoselectivity and purification due to competing byproducts .

  • Epimerization and Hydrolysis:

    • Key Step: Epimerization of undesired diastereomers using chiral lactones as starting materials .

    • Advantage: Avoids tedious chromatographic purification.

Table 2: Synthetic Approaches for Azabicyclic Compounds

MethodReagents/ConditionsYieldStereocontrolSource
Photochemical CyclizationDiallylamine, H₂SO₄, CuSO₄, UV~30-50%Moderate
Epimerization/HydrolysisChiral lactones, acid/base~43%High

Challenges and Optimization

  • Stereoisomer Formation: Multiple stereocenters necessitate rigorous control over reaction conditions to favor the (1R,5S,6R) configuration.

  • Purification: Crystallization and extraction steps are critical to isolate pure product, as seen in the synthesis of related benzyl derivatives .

Stability and Reactivity

Stability Under Standard Conditions

The compound is stable under ambient laboratory conditions but may undergo degradation under extreme pH or temperature. For example:

  • Strong Acids/Bases: Potential ring-opening or functional group transformations.

  • Thermal Stability: Predicted boiling point for related benzyl derivatives exceeds 300°C, suggesting robustness .

Table 3: Predicted Stability and Reactivity

ConditionExpected BehaviorSource
Neutral pHStable
Strong Acid/BasePossible decomposition
High TemperatureStable up to 300°C

Reactivity at Functional Groups

  • Nitrogen Atom: Participates in nucleophilic substitutions or hydrogen bonding.

  • Phenyl Group: Susceptible to electrophilic aromatic substitution or metal-catalyzed cross-coupling.

  • Bicyclic Core: Conformational rigidity may influence reactivity in catalytic cycles.

Applications in Medicinal Chemistry

Derivatives and Analogues

Related compounds, such as rel-(((1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine) (C₁₄H₂₀N₂), demonstrate broader applications . These derivatives often serve as intermediates in synthesizing peptidomimetics or kinase inhibitors.

Research Findings and Future Directions

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis: Achieved for tert-butyl-protected analogues using optimized epimerization steps .

  • Cost Efficiency: Photochemical methods reduce reliance on expensive catalysts .

Unresolved Challenges

  • Stereoselective Synthesis: Direct methods to access the (1R,5S,6R) configuration remain underdeveloped.

  • Biological Screening: Limited data on in vivo activity necessitate further pharmacological studies.

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